molecular formula C11H8BNO2 B8593713 4-Cyanonaphthalen-2-ylboronic acid

4-Cyanonaphthalen-2-ylboronic acid

Cat. No.: B8593713
M. Wt: 197.00 g/mol
InChI Key: GPVAWUPCDREOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanonaphthalen-2-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring with a cyano substituent at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanonaphthalen-2-ylboronic acid typically involves the borylation of 4-cyano-2-naphthalene derivatives. One common method is the palladium-catalyzed borylation of 4-cyano-2-naphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanonaphthalen-2-ylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This compound can also participate in other cross-coupling reactions, such as Sonogashira and Heck reactions.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Sonogashira Coupling: Palladium catalysts, copper iodide, and bases (e.g., triethylamine).

    Heck Reaction: Palladium catalysts, bases (e.g., sodium carbonate), and solvents (e.g., N,N-dimethylformamide).

Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyanonaphthalen-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyanonaphthalen-2-ylboronic acid in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

  • 2-Naphthaleneboronic acid
  • 4-Biphenylboronic acid
  • Phenylboronic acid

Comparison: 4-Cyanonaphthalen-2-ylboronic acid is unique due to the presence of the cyano group, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-naphthaleneboronic acid, the cyano substituent provides additional functionalization options and can enhance the compound’s utility in specific synthetic applications. The presence of the naphthalene ring also distinguishes it from simpler boronic acids like phenylboronic acid, offering more complex structural features for advanced material synthesis.

Properties

Molecular Formula

C11H8BNO2

Molecular Weight

197.00 g/mol

IUPAC Name

(4-cyanonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H8BNO2/c13-7-9-6-10(12(14)15)5-8-3-1-2-4-11(8)9/h1-6,14-15H

InChI Key

GPVAWUPCDREOKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1)C#N)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromonaphthalene-1-carbonitrile (0.69 g) and triisopropyl borate (0.89 g) in tetrahydrofuran (10 mL) was added n-butyl lithium (1.6 mL, 2.63 mol/L heptane solution) at −78° C. under an argon atmosphere. After warming to room temperature, the mixture was stirred at room temperature overnight. To the reaction mixture was added a saturated ammonium chloride aqueous solution at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated ammonium chloride aqueous solution and brine, dried over magnesium sulfate, and concentrated. The residue was suspended in n-hexane, and the solid was collected by filtration. The obtained solid was suspended in water. The suspension was acidified with hydrochloric acid, and the mixture was stirred for 30 minutes. The solid was collected by filtration, washed with water, and dried under reduced pressure to give the title compound (0.49 g).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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